N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is an organic compound with a molecular formula of C15H19NO. This compound features a cyclopropyl group attached to an acetamide moiety, which is further connected to a tetrahydronaphthalene ring system. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide typically involves the following steps:
Formation of the Tetrahydronaphthalene Intermediate: The starting material, 2-naphthol, undergoes hydrogenation to form 5,6,7,8-tetrahydronaphthalen-2-ol.
Acylation Reaction: The tetrahydronaphthalen-2-ol is then acylated using acetic anhydride to form 2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetate.
Cyclopropylation: The acetate is then reacted with cyclopropylamine under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces amines.
Substitution: Produces substituted cyclopropyl derivatives.
Scientific Research Applications
N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
- N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-3-yl)acetamide
Uniqueness
N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the cyclopropyl and acetamide groups can significantly influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15(16-14-7-8-14)10-11-5-6-12-3-1-2-4-13(12)9-11/h5-6,9,14H,1-4,7-8,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIMOCRLJKAQIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)CC(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.